molecular formula C19H25FN2O4 B12995992 6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B12995992
M. Wt: 364.4 g/mol
InChI Key: FFZQLRPWVZRVTQ-UHFFFAOYSA-N
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Description

6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[34]octane-8-carboxylic acid is a complex organic compound with the molecular formula C19H26N2O4 It is characterized by its spirocyclic structure, which includes a benzyl group, a tert-butoxycarbonyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl chloride.

    Protection of the amine groups: The amine groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

    Final deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
  • 6-Benzyl-2,6-diaza-spiro[3.4]octane-2,8-dicarboxylic acid 2-tert-butyl ester 8-ethyl ester

Uniqueness

6-Benzyl-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets.

Properties

Molecular Formula

C19H25FN2O4

Molecular Weight

364.4 g/mol

IUPAC Name

7-benzyl-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C19H25FN2O4/c1-17(2,3)26-16(25)22-11-18(12-22)10-21(13-19(18,20)15(23)24)9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,23,24)

InChI Key

FFZQLRPWVZRVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(C(=O)O)F)CC3=CC=CC=C3

Origin of Product

United States

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